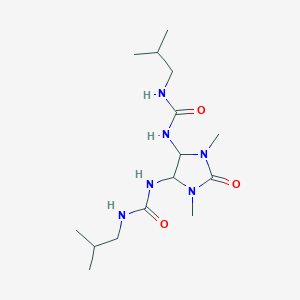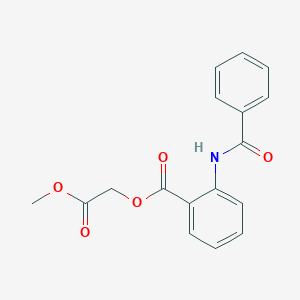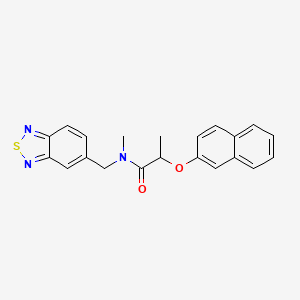![molecular formula C18H16F3N3O2 B5510650 5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5510650.png)
5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a furan ring, a pyrazole ring, and a trifluoromethylphenyl group
Safety and Hazards
While specific safety and hazard information for “3-(5-methyl-2-furyl)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide” is not available, general safety measures for handling pyrazoles include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of sulfur ylides with alkynes.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds. This step often requires acidic or basic conditions to facilitate the cyclization process.
Coupling of the Furan and Pyrazole Rings: The furan and pyrazole rings can be coupled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, using trifluoromethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, often leading to the formation of furan-2,5-diones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions, often using palladium on carbon as a catalyst.
Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Furan-2,5-diones
Reduction: Reduced pyrazole derivatives
Substitution: Functionalized trifluoromethylphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the production of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide
- **1-(5-methylfuran-2-yl)ethyl]({[3-(trifluoromethyl)phenyl]methyl})amine
Uniqueness
The uniqueness of this compound lies in its combination of structural features The presence of both a furan and pyrazole ring, along with a trifluoromethylphenyl group, imparts unique chemical and physical properties
Propiedades
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[1-[2-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-10-7-8-16(26-10)14-9-15(24-23-14)17(25)22-11(2)12-5-3-4-6-13(12)18(19,20)21/h3-9,11H,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHYMSYKXNXPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(C)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{2-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5510589.png)
![6,7-DIETHOXY-4-[2-(PROPAN-2-YLOXY)PHENYL]-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE](/img/structure/B5510596.png)
![2-methyl-3-{[4-(phenylthio)benzylidene]amino}-4(3H)-quinazolinone](/img/structure/B5510604.png)
![7-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5510617.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-pyridin-2-ylacetamide](/img/structure/B5510623.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5510628.png)


![N-[1-(morpholin-4-ylcarbonyl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5510642.png)

![ethyl 4-(dimethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5510654.png)
![N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510656.png)
